molecular formula C15H16ClN3OS B5722451 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)acrylamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)acrylamide

Cat. No. B5722451
M. Wt: 321.8 g/mol
InChI Key: VJUJDJVMIHDOKA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for use in the development of new drugs.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)acrylamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to exhibit anticonvulsant activity in animal models. Furthermore, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)acrylamide in lab experiments is its ability to selectively inhibit certain enzymes and receptors. This allows researchers to study the specific effects of inhibiting these targets. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers and subjects.

Future Directions

There are several future directions for the research and development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)acrylamide. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)acrylamide involves the reaction of 2-chloroaniline with potassium thiocyanate to form 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with tert-butyl hydrazine to form N-(2-chlorobenzoyl)-N'-tert-butylhydrazine. Finally, this intermediate is reacted with acryloyl chloride to form the desired product, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)acrylamide.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit antitumor, anticonvulsant, and anti-inflammatory properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-15(2,3)13-18-19-14(21-13)17-12(20)9-8-10-6-4-5-7-11(10)16/h4-9H,1-3H3,(H,17,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUJDJVMIHDOKA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)prop-2-enamide

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